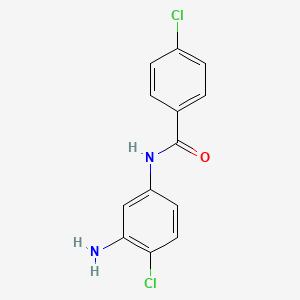
N-(3-amino-2-methylphenyl)oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-amino-2-methylphenyl)oxolane-2-carboxamide is an organic compound that belongs to the class of oxolane carboxamides This compound features a phenyl ring substituted with an amino group and a methyl group, attached to an oxolane ring via a carboxamide linkage
Applications De Recherche Scientifique
Chemistry
N-(3-amino-2-methylphenyl)oxolane-2-carboxamide is used as a building block in organic synthesis It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving carboxamide or oxolane moieties. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
This compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-2-methylphenyl)oxolane-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2-methylbenzoic acid with oxolane-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Another method involves the use of 3-amino-2-methylbenzoyl chloride, which reacts with oxolane-2-carboxamide in the presence of a base. This reaction can be performed under mild conditions, often at room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The choice of solvents, reagents, and catalysts is crucial to ensure the process is environmentally friendly and economically viable.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-amino-2-methylphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the phenyl ring.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of N-(3-amino-2-methylphenyl)oxolane-2-carboxamide depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels. The carboxamide group can form hydrogen bonds with active site residues, while the phenyl and oxolane rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-amino-2-methylphenyl)oxolane-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(3-amino-2-methylphenyl)oxolane-2-thiocarboxamide: Contains a thiocarboxamide group instead of a carboxamide.
N-(3-amino-2-methylphenyl)oxolane-2-sulfonamide: Features a sulfonamide group in place of the carboxamide.
Uniqueness
N-(3-amino-2-methylphenyl)oxolane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a carboxamide group allows for diverse chemical reactivity and potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
N-(3-amino-2-methylphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-9(13)4-2-5-10(8)14-12(15)11-6-3-7-16-11/h2,4-5,11H,3,6-7,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEKTYBASQSBFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCCO2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
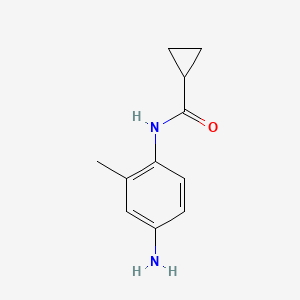

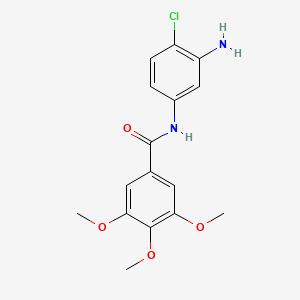
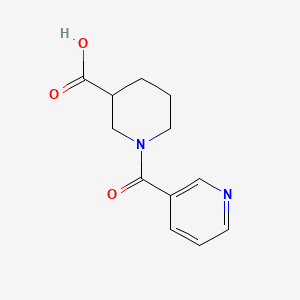

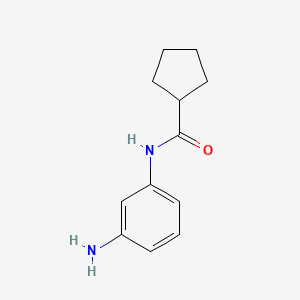


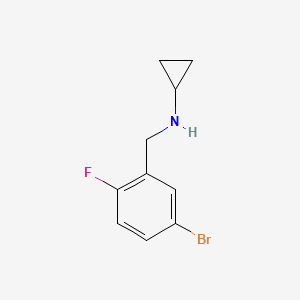
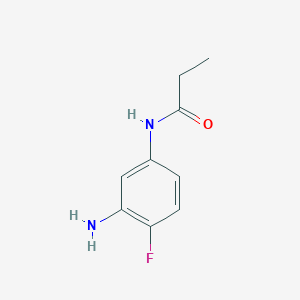

![2-{[(3-Methoxyphenyl)methyl]amino}acetamide](/img/structure/B1319845.png)
